molecular formula C13H17NO B12327841 9-Pyrrolidin-1-yl-nona-2,4,6,8-tetraenal

9-Pyrrolidin-1-yl-nona-2,4,6,8-tetraenal

Katalognummer: B12327841
Molekulargewicht: 203.28 g/mol
InChI-Schlüssel: YCCDCQQFCGVYMW-LMRAIMILSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

9-Pyrrolidin-1-yl-nona-2,4,6,8-tetraenal is a chemical compound characterized by the presence of a pyrrolidine ring attached to a nona-2,4,6,8-tetraenal chain

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 9-Pyrrolidin-1-yl-nona-2,4,6,8-tetraenal typically involves the formation of the pyrrolidine ring followed by its attachment to the nona-2,4,6,8-tetraenal chain. The reaction conditions often include the use of specific catalysts and solvents to facilitate the formation of the desired product. Detailed synthetic routes and reaction conditions can be found in specialized chemical literature .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis techniques that optimize yield and purity. These methods often utilize continuous flow reactors and advanced purification techniques to ensure the consistency and quality of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

9-Pyrrolidin-1-yl-nona-2,4,6,8-tetraenal undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pressures to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes, while reduction may produce alcohols. Substitution reactions can lead to a wide range of derivatives with different functional groups .

Wissenschaftliche Forschungsanwendungen

9-Pyrrolidin-1-yl-nona-2,4,6,8-tetraenal has several applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 9-Pyrrolidin-1-yl-nona-2,4,6,8-tetraenal involves its interaction with specific molecular targets and pathways. The pyrrolidine ring and the tetraenal chain contribute to its binding affinity and reactivity with various biomolecules. These interactions can lead to changes in cellular processes and biochemical pathways, which are the focus of ongoing research .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds include other pyrrolidine derivatives and tetraenal-containing molecules. Examples include:

Uniqueness

9-Pyrrolidin-1-yl-nona-2,4,6,8-tetraenal is unique due to its specific combination of a pyrrolidine ring and a tetraenal chain. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .

Eigenschaften

Molekularformel

C13H17NO

Molekulargewicht

203.28 g/mol

IUPAC-Name

(2E,4E,6E,8E)-9-pyrrolidin-1-ylnona-2,4,6,8-tetraenal

InChI

InChI=1S/C13H17NO/c15-13-9-5-3-1-2-4-6-10-14-11-7-8-12-14/h1-6,9-10,13H,7-8,11-12H2/b3-1+,4-2+,9-5+,10-6+

InChI-Schlüssel

YCCDCQQFCGVYMW-LMRAIMILSA-N

Isomerische SMILES

C1CCN(C1)/C=C/C=C/C=C/C=C/C=O

Kanonische SMILES

C1CCN(C1)C=CC=CC=CC=CC=O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.